molecular formula C9H14F2O2 B2893354 2-(2,2-Difluorocycloheptyl)acetic acid CAS No. 1781080-57-6

2-(2,2-Difluorocycloheptyl)acetic acid

Cat. No.: B2893354
CAS No.: 1781080-57-6
M. Wt: 192.206
InChI Key: MOXJHHJRDNAKFK-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocycloheptyl)acetic acid is an organic compound with the molecular formula C9H14F2O2. It contains a seven-membered cycloheptyl ring substituted with two fluorine atoms and an acetic acid moiety.

Preparation Methods

The synthesis of 2-(2,2-Difluorocycloheptyl)acetic acid typically involves the introduction of fluorine atoms into a cycloheptyl ring followed by the attachment of an acetic acid group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cycloheptyl ring. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions .

Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

2-(2,2-Difluorocycloheptyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group into an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,2-Difluorocycloheptyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocycloheptyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

2-(2,2-Difluorocycloheptyl)acetic acid can be compared with other fluorinated acetic acids, such as:

The uniqueness of this compound lies in its combination of a fluorinated cycloheptyl ring and an acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2-difluorocycloheptyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c10-9(11)5-3-1-2-4-7(9)6-8(12)13/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJHHJRDNAKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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